molecular formula C20H17NO4 B4570958 N-1,3-benzodioxol-5-yl-2-(2-naphthyloxy)propanamide

N-1,3-benzodioxol-5-yl-2-(2-naphthyloxy)propanamide

Cat. No.: B4570958
M. Wt: 335.4 g/mol
InChI Key: HKVQGQCQZKWNMR-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(2-naphthyloxy)propanamide is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.11575802 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

New N-(naphthalen-1-yl)propanamide derivatives, closely related to N-1,3-benzodioxol-5-yl-2-(2-naphthyloxy)propanamide, have been synthesized and shown significant antimicrobial activity. These compounds demonstrated notable activity against various bacteria and fungi species. Specific compounds exhibited antifungal activity comparable to ketoconazole, and anti-gram-positive bacterial activity at levels similar to chloramphenicol. One compound displayed anti-gram-negative bacterial activity against Yersinia enterocolitica (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Antiviral Activities

Some derivatives related to this compound have been found to possess promising antiviral activity. Compounds synthesized from similar structures were tested against the avian influenza virus, showing significant effectiveness. Specific compounds notably outperformed others in their antiviral efficacy against the H5N1 virus (Flefel et al., 2014).

Photoinitiator for Polymerization

A 1,3-benzodioxole derivative of naphthodioxinone, similar in structure to this compound, has been used as a photoinitiator for free radical polymerization. This compound, upon irradiation, releases active radicals capable of initiating polymerization of appropriate monomers, demonstrating its potential in material sciences and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Anticonvulsant Agents

Derivatives of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, structurally related to this compound, have been synthesized as potential new hybrid anticonvulsant agents. These compounds showed significant protection in seizure models, with some demonstrating potency and safety profiles better than standard antiepileptic drugs (Kamiński et al., 2015).

Anticancer Activity

Certain 1,3-benzodioxole derivatives have shown potential as anticancer agents. For example, compounds synthesized with a thiazole linkage displayed notable anti-proliferative activities against cancer cells, highlighting their potential in oncology research (Mansour et al., 2020).

Biochemical Analysis

Biochemical Properties

N-1,3-benzodioxol-5-yl-2-(2-naphthyloxy)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . The interaction between this compound and carbonic anhydrase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity . Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, it inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues . Additionally, binding proteins can facilitate the compound’s distribution within the body, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-naphthalen-2-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13(25-17-8-6-14-4-2-3-5-15(14)10-17)20(22)21-16-7-9-18-19(11-16)24-12-23-18/h2-11,13H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVQGQCQZKWNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.